(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
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Overview
Description
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is a complex chemical entity with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chromene core, a fluorine atom, and a di(cyclobutyl)amino group. The presence of the dihydroxybutanedioic acid and hydrate components further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromene core, followed by the introduction of the fluorine atom and the di(cyclobutyl)amino group. The final steps involve the addition of the carboxamide group and the incorporation of the dihydroxybutanedioic acid and hydrate components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The presence of the chromene core and the dihydroxybutanedioic acid makes it susceptible to oxidation reactions.
Reduction: The carboxamide group can be reduced under appropriate conditions.
Substitution: The fluorine atom and the di(cyclobutyl)amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core could yield a quinone derivative, while reduction of the carboxamide group could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromene derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the di(cyclobutyl)amino group are likely to play key roles in its binding to these targets, while the chromene core may be involved in the overall reactivity and stability of the compound. The exact pathways and molecular targets would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, fluorinated amines, and carboxamides. Examples include:
- (3R)-3-[di(cyclopropyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
- (3R)-3-[di(cyclohexyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Properties
CAS No. |
177255-04-8 |
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Molecular Formula |
C22H31FN2O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2/t13-;1-,2-;/m11./s1 |
InChI Key |
SXEISWHTZJLVAT-HFEQJIKBSA-N |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
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